![molecular formula C3H9NS B3045146 2-Amino-1-propanethiol CAS No. 10229-29-5](/img/structure/B3045146.png)
2-Amino-1-propanethiol
Overview
Description
2-Amino-1-propanethiol , also known as 2-aminopropane-1-thiol , is a chemical compound with the molecular formula C₃H₉NS . It has an average mass of approximately 91.18 Da and a monoisotopic mass of 91.05 Da . This compound is a thiol derivative, containing an amino group (NH₂) and a thiol group (SH) attached to a propane backbone.
Scientific Research Applications
Synthesis and Antimicrobial Properties
New 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, prepared by condensation with formaldehyde and secondary amines, have been found to exhibit antimicrobial properties. These derivatives were synthesized using 1–propanethiol and tested as antimicrobial additives to lubricating oils, showing effectiveness against bacteria and fungi (Dzhafarov et al., 2010).
Precursor for Heterocyclic Systems
2-Amino-2alkyl(aryl)propanenitriles, closely related to 2-amino-1-propanethiol, serve as precursors for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds are key building blocks in chemical synthesis due to their versatile applications, including catalytic and initiatory roles (Drabina & Sedlák, 2012).
Ammonolysis of Oxirane Compounds
The ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, which involves 2-amino-1-propanethiol derivatives, leads to compounds like 1-phenyl-1-amino-2, 3-propanediol. These derivatives are significant in synthetic studies, contributing to advancements in the field of organic chemistry (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).
Interaction with Dithiocarbamates
Nitrophenyl-containing 1,2-amino alcohols, analogs of 2-amino-1-propanethiol, show notable reactivity in reactions with dithiocarbamates. These interactions are key in the synthesis of compounds with various applications, including pharmaceuticals (Tursynova, 2022).
Synthesis and Tautomerism of Hydrazino Derivatives
1-Aminoaziridines, related to 2-amino-1-propanethiol, are used in synthesizing hydrazino thiols like 2-hydrazino-1-propanethiol. These compounds demonstrate unique tautomerism and are used in the formation of perhydro-1,3,4-thiadiazines and related compounds, showcasing their importance in chemical synthesis (Potekhin & Shevchenko, 1981).
Role in Fatty Acyl Desaturases Inhibition
Research involving 1-propanethiol, a compound structurally similar to 2-amino-1-propanethiol, has shown its ability to react with cyclopropene fatty acids, thereby inhibiting fatty acyl desaturases. This has significant implications in understanding enzyme inhibition mechanisms (Quintana et al., 1998).
properties
IUPAC Name |
2-aminopropane-1-thiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJIBYYAHJOUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907342 | |
Record name | 2-Aminopropane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40907342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopropane-1-thiol | |
CAS RN |
10229-29-5 | |
Record name | 1-Propanethiol, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010229295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminopropane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40907342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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